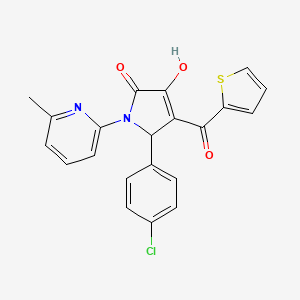
N,O-Descarbonyl Tedizolid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,O-Descarbonyl Tedizolid is a derivative of Tedizolid, an oxazolidinone antibiotic known for its high potency against Gram-positive bacteria. Tedizolid is commonly used to treat bacterial skin and skin-structure infections. This compound retains the core structure of Tedizolid but lacks the carbonyl group, which may influence its chemical properties and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N,O-Descarbonyl Tedizolid involves the chemical combination of specific precursor compounds through a series of reactions. One common method employs the Suzuki-Miyaura coupling reaction to connect boric acid derivatives with other compounds. This method is favored for its high selectivity and minimal impurity production .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, recrystallization, and vacuum drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N,O-Descarbonyl Tedizolid can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N,O-Descarbonyl Tedizolid has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry and for studying reaction mechanisms.
Biology: Investigated for its potential antibacterial properties and interactions with biological systems.
Medicine: Explored for its therapeutic potential in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antimicrobial agents and formulations
Mechanism of Action
N,O-Descarbonyl Tedizolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is similar to that of other oxazolidinones but may differ in potency and spectrum of activity due to the absence of the carbonyl group .
Comparison with Similar Compounds
Similar Compounds
Tedizolid: The parent compound, known for its high potency against Gram-positive bacteria.
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Rivaroxaban: Although not an antibiotic, it shares structural similarities with oxazolidinones and is used as an anticoagulant
Uniqueness
N,O-Descarbonyl Tedizolid is unique due to its modified structure, which may confer different chemical and biological properties compared to its parent compound, Tedizolid. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H17FN6O2 |
|---|---|
Molecular Weight |
344.34 g/mol |
IUPAC Name |
(2R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]anilino]propane-1,2-diol |
InChI |
InChI=1S/C16H17FN6O2/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)17)18-8-12(25)9-24/h2-7,12,18,24-25H,8-9H2,1H3/t12-/m1/s1 |
InChI Key |
ITUGDHMBNIWCIQ-GFCCVEGCSA-N |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)NC[C@H](CO)O)F |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)NCC(CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(5Z)-2-(4-ethoxyphenyl)-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B12342101.png)
![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B12342114.png)

![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342130.png)
![N-(4-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342133.png)


![2-ethoxy-N-{2-[4-(2-ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide](/img/structure/B12342143.png)
![(5E)-2-(4-bromophenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12342146.png)
![5-[[6-(Oxolan-2-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12342154.png)
![2-(2-Oxo-1-propylindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342155.png)
![7-oxo-N-[(oxolan-2-yl)methyl]-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B12342164.png)

![1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12342175.png)
